molecular formula C19H11N3OS2 B2824881 N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-97-2

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2824881
CAS No.: 681166-97-2
M. Wt: 361.44
InChI Key: HFHLADJHUAUTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen and sulfur atoms within its ring structures

Mechanism of Action

Target of Action

Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring .

Mode of Action

Thiazoles are known to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .

Biochemical Pathways

Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide. For instance, the solubility of thiazoles in different solvents suggests that the compound’s action can be influenced by the solvent environment . Additionally, the protective coating formed by thiazoles during their adsorption over metal surfaces suggests that they can interact with environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the naphtho[1,2-d]thiazole and benzo[d]thiazole rings separately, followed by their coupling through an amide bond formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process would be optimized to minimize waste and maximize yield, often involving the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

    Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-d]thiazol-2-ylamine: This compound is similar in structure but lacks the benzo[d]thiazole-6-carboxamide moiety.

    Benzo[d]thiazole-2-thiol: This compound contains the benzo[d]thiazole ring but has a thiol group instead of the naphtho[1,2-d]thiazol-2-yl moiety.

    2-Amino-6-methyl-benzo[1,2-d4,5-d’]bisthiazole: This compound contains a bisthiazole structure with an amino group.

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of the naphtho[1,2-d]thiazole and benzo[d]thiazole rings, which confer specific electronic and steric properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Structural Characteristics

The compound features a unique combination of naphthalene and thiazole functionalities linked through a carboxamide group. This structural arrangement enhances its interaction with biological systems, making it a compound of interest for various applications.

Feature Description
Molecular Structure Naphtho[1,2-d]thiazole moiety linked to benzo[d]thiazole
Functional Groups Carboxamide, thiazole, and naphthalene
Unique Attributes Enhanced biological activity due to dual functionality

Biological Activities

This compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies report minimal inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity by interacting with molecular targets involved in cell proliferation. In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
  • Antifungal Effects : Preliminary evaluations suggest moderate antifungal activity against various fungal strains, although the efficacy is lower compared to established antifungal agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study highlighted the bactericidal action of this compound against methicillin-resistant Staphylococcus aureus (MRSA), with an MBIC (minimum biofilm inhibitory concentration) of approximately 62.216 μg/mL .
    • The compound exhibited a mechanism involving the inhibition of protein synthesis and nucleic acid production pathways.
  • Cytotoxicity Against Cancer Cells :
    • In vitro testing revealed that derivatives of this compound had EC50 values ranging from 28 to 290 ng/mL against various cancer cell lines, showcasing its potential in cancer therapy .
    • Selectivity was observed in cytotoxicity assays where the compound showed significant activity against tumorigenic cells without affecting normal cell lines.
  • Neuroprotective Properties :
    • Some derivatives of the compound were evaluated for neuroprotective effects in models of ischemia/reperfusion injury. Results indicated that specific compounds significantly reduced neuronal injury, suggesting potential applications in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Naphtho[1,2-d]thiazole and Benzo[d]thiazole Rings : These rings are synthesized separately using standard organic synthesis techniques.
  • Coupling Reaction : The two rings are coupled through an amide bond formation under controlled conditions using strong acids or bases.
  • Optimization for Yield : Industrial processes may involve continuous flow systems to enhance efficiency and minimize waste during production .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS2/c23-18(12-5-7-14-16(9-12)24-10-20-14)22-19-21-17-13-4-2-1-3-11(13)6-8-15(17)25-19/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHLADJHUAUTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.